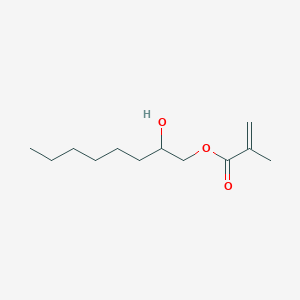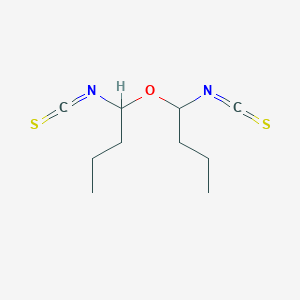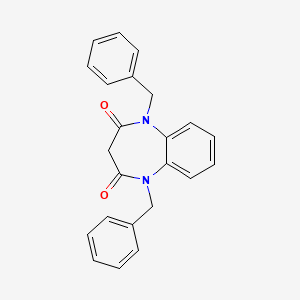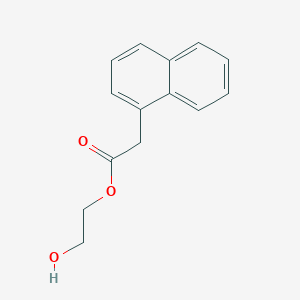![molecular formula C16H18Se2 B14295514 Diselenide, bis[(3-methylphenyl)methyl] CAS No. 124594-80-5](/img/structure/B14295514.png)
Diselenide, bis[(3-methylphenyl)methyl]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diselenide, bis[(3-methylphenyl)methyl] is an organoselenium compound characterized by the presence of two selenium atomsThe molecular formula of Diselenide, bis[(3-methylphenyl)methyl] is C16H18Se2, and it has a molecular weight of 368.23412 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diselenide, bis[(3-methylphenyl)methyl] typically involves the reaction of 3-methylbenzyl chloride with sodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium atoms. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of Diselenide, bis[(3-methylphenyl)methyl] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Diselenide, bis[(3-methylphenyl)methyl] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides.
Substitution: The compound can undergo substitution reactions where the selenium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are usually performed at low temperatures to prevent decomposition of the product.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted organoselenium compounds.
Aplicaciones Científicas De Investigación
Diselenide, bis[(3-methylphenyl)methyl] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound has been studied for its potential antioxidant properties and its ability to modulate redox processes in biological systems.
Medicine: Research has shown that Diselenide, bis[(3-methylphenyl)methyl] exhibits anticancer and chemopreventive activities. It has been investigated for its potential to inhibit the growth of cancer cells and to protect normal cells from oxidative damage.
Industry: The compound is used in the production of various selenium-containing materials and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of Diselenide, bis[(3-methylphenyl)methyl] involves its ability to interact with biological molecules and modulate redox processes. The compound can react with thiol groups in proteins, leading to the formation of selenenyl sulfides. This interaction can affect the function of enzymes and other proteins involved in cellular signaling pathways. Additionally, Diselenide, bis[(3-methylphenyl)methyl] can generate reactive oxygen species, which can induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar chemical properties and applications.
Bis(2-chlorophenyl) diselenide: Known for its antimicrobial activity.
Bis(4-methoxyphenyl) diselenide: Studied for its antioxidant properties
Uniqueness
Diselenide, bis[(3-methylphenyl)methyl] is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to modulate redox processes and interact with thiol groups makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
124594-80-5 |
|---|---|
Fórmula molecular |
C16H18Se2 |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
1-methyl-3-[[(3-methylphenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C16H18Se2/c1-13-5-3-7-15(9-13)11-17-18-12-16-8-4-6-14(2)10-16/h3-10H,11-12H2,1-2H3 |
Clave InChI |
FTUNNJWRMKQXHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C[Se][Se]CC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
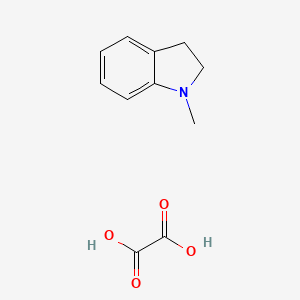
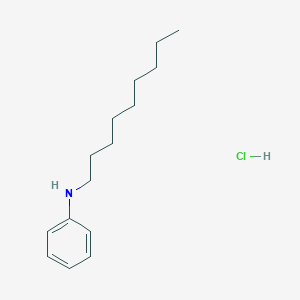
![7-Ethenyl-12-ethyl-19,20-dihydroxy-6,11,26,27-tetramethyl-2,16,28,29-tetrazaheptacyclo[15.7.1.13,24.15,8.110,13.115,18.020,25]nonacosa-1(25),3,5(29),6,8,10(28),11,13,15(27),16,18-undecaen-21-one](/img/structure/B14295442.png)
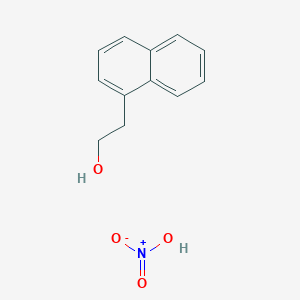

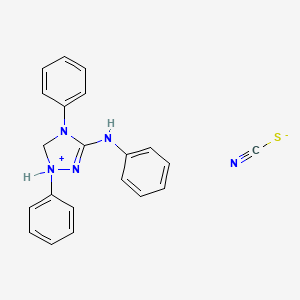

![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
